2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound featuring a triazolopyrimidine core.
Preparation Methods
The synthesis of 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazolopyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism makes it a potent anticancer agent with potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits comparable anticancer properties.
What sets 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart is its unique combination of substituents, which enhances its specificity and potency as a CDK2 inhibitor .
Properties
Molecular Formula |
C21H17F3N6O2 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H17F3N6O2/c1-13-2-4-14(5-3-13)10-30-19-18(27-28-30)20(32)29(12-25-19)11-17(31)26-16-8-6-15(7-9-16)21(22,23)24/h2-9,12H,10-11H2,1H3,(H,26,31) |
InChI Key |
BQDQLJSBCQMITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Origin of Product |
United States |
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